molecular formula C20H21FN4O3 B2989302 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034380-46-4

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2989302
CAS No.: 2034380-46-4
M. Wt: 384.411
InChI Key: VVQZXMSNOPTGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a 5-fluoropyrimidin-2-yl moiety. The compound’s design integrates structural features aimed at optimizing target binding and pharmacokinetic properties, such as fluorination for metabolic stability and a methoxybenzofuran scaffold for planar aromatic interactions.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-27-16-4-2-3-14-9-17(28-18(14)16)19(26)22-10-13-5-7-25(8-6-13)20-23-11-15(21)12-24-20/h2-4,9,11-13H,5-8,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQZXMSNOPTGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Piperidine moiety : A six-membered ring containing nitrogen.
  • Fluorinated pyrimidine : Enhances biological activity and metabolic stability.
  • Benzofuran core : Contributes to the compound's pharmacological properties.
  • Carboxamide functional group : Imparts reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of specific kinases : Similar compounds have shown the ability to inhibit kinases involved in cancer and infectious diseases, suggesting a potential role in oncology and infectious disease treatment .
  • Interaction with cellular pathways : The compound may modulate pathways related to cell growth, apoptosis, and immune responses through its binding affinity to target proteins .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that related derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. For example:

  • Compounds structurally related to this benzofuran derivative have been shown to possess inhibitory effects on Mycobacterium tuberculosis, indicating possible applications in treating tuberculosis .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the efficacy of a similar compound against breast cancer cell lines, reporting an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency .
  • Inhibitory Effects on Kinases :
    • Another study focused on the inhibition of MAPK14 (p38 MAPK), revealing that the compound effectively reduced kinase activity, which is crucial for cancer cell proliferation .

Data Table: Biological Activity Summary

Activity TypeModel/SystemResult/EffectReference
AnticancerBreast Cancer Cell LinesIC50 < 10 µM
AntimicrobialM. tuberculosisMIC 4 µg/mL
Kinase InhibitionMAPK14Significant reduction in activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperidine-based analogs, particularly fentanyl derivatives and fluorinated heterocycles. Below is a detailed comparison based on functional groups, pharmacological profiles, and regulatory status:

Structural Analog: 2'-Fluoroortho-fluorofentanyl

  • Structure : N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide.
  • Key Features :
    • Piperidine core substituted with a fluorophenethyl group.
    • Dual fluorophenyl groups enhance lipophilicity and μ-opioid receptor binding.
  • Regulatory Status : Classified as a controlled substance due to opioid activity .
Parameter Target Compound 2'-Fluoroortho-fluorofentanyl
Core Structure Benzofuran-carboxamide Piperidine-propionamide
Fluorination Site 5-fluoropyrimidine 2-fluorophenethyl and 2-fluorophenyl
Primary Target Hypothesized kinase/receptor μ-opioid receptor
Therapeutic Class Investigational (potential oncology/inflammation) Opioid analgesic (abuse liability)
Regulatory Status Not listed in controlled substance notices Scheduled controlled substance

Structural Analog: 4'-Methyl Acetyl Fentanyl

  • Structure : N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide.
  • Key Features :
    • Piperidine substituted with a 4-methylphenethyl group.
    • Acetamide tail modulates receptor interaction kinetics.
  • Pharmacology : Exhibits opioid activity with reduced potency compared to fentanyl .
  • Regulatory Status : Controlled substance due to structural and functional overlap with fentanyl .
Parameter Target Compound 4'-Methyl Acetyl Fentanyl
Substituent on Piperidine 5-fluoropyrimidin-2-yl 4-methylphenethyl
Aromatic System Methoxybenzofuran Phenylacetamide
Binding Affinity Unknown (structural data suggests non-opioid targets) Moderate μ-opioid receptor affinity
Metabolic Stability Enhanced via fluoropyrimidine Likely susceptible to CYP450-mediated oxidation

Key Differentiators and Implications

  • Structural Divergence : Unlike fentanyl analogs, the target compound lacks a phenethyl or propionamide group, critical for opioid receptor engagement. Instead, its fluoropyrimidine and benzofuran motifs suggest divergent biological targets (e.g., kinases or serotonin receptors).
  • Regulatory Advantage: Not listed in controlled substance notices, positioning it for development in non-opioid therapeutic areas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.